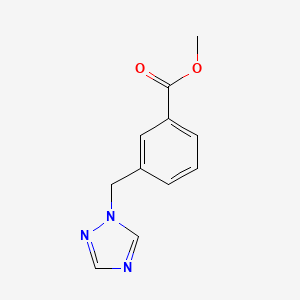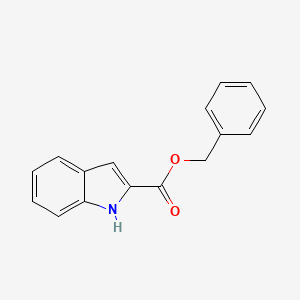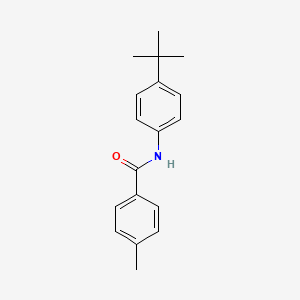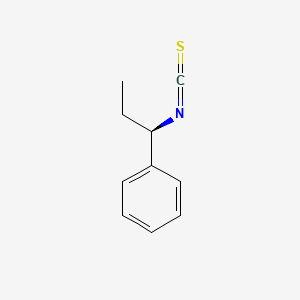
(R)-(+)-1-Phenylpropyl Isothiocyanate
Overview
Description
“®-(+)-1-Phenylpropyl Isothiocyanate” is a chemical compound used primarily in laboratory settings . It is not intended for human or veterinary use. The molecular formula of this compound is C10H11NS.
Synthesis Analysis
The synthesis of some chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones was carried out by cyclodehydration of 1-aroyl-4-(1-phenylpropyl)thiosemicarbazides . This process involved the condensation of isomeric halo benzoic acid hydrazides and ®-(+)-1-phenylpropyl isothiocyanate .Physical And Chemical Properties Analysis
“®-(+)-1-Phenylpropyl Isothiocyanate” has a molecular weight of 177.27 g/mol. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anticancer Research
Isothiocyanates, including ®-(+)-1-Phenylpropyl Isothiocyanate, have been extensively studied for their anticancer properties. They are known to modulate the tumor microenvironment and exhibit potential in reducing cancer risk .
Anti-inflammatory Applications
These compounds also display significant anti-inflammatory properties, which makes them valuable in the study of chronic inflammatory diseases and as potential therapeutic agents .
Neuroprotection Studies
Research has highlighted the neuroprotective effects of isothiocyanates, suggesting their use in the prevention and treatment of neurological disorders .
Synthetic Chemistry
In synthetic chemistry, isothiocyanates serve as versatile platforms for chemical transformations, making them important subjects in the development of new synthetic methodologies .
Food Industry
The role of isothiocyanates in promoting optimal health has implications for the food industry, where they can be used to enhance the nutritional value of food products .
Pharmacology
Due to their biological characteristics, isothiocyanates are valuable in pharmacology for the development of new drugs with antimicrobial, analgesic, and cardioprotective effects .
Endocrine System Research
Isothiocyanates have been shown to regulate thyroid gland function, which opens up avenues for research into endocrine system disorders .
Diabetes Management
Studies suggest that isothiocyanates have antidiabetic properties, making them subjects of interest in diabetes management and treatment research .
Safety and Hazards
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including ®-(+)-1-Phenylpropyl Isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The central carbon atom of isothiocyanate (R − N = C = S) is highly electrophile and reacts readily, and under mild conditions with oxygen-, sulfur-, and nitrogen-containing molecules .
Mode of Action
ITCs have been shown to modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), among others .
Biochemical Pathways
Isothiocyanates affect various biochemical pathways. For instance, they have been shown to induce the antioxidant responsive element (ARE), found in genes related to phase II detoxifying and stress-responsive genes, which can be bound by the transcription factor Nrf2 . This induction is associated with activation of extracellular signal-regulated kinase (ERK) and c-Jun-NH (2)-kinase (JNK), which in turn phosphorylate Nrf2 and induce its translocation to the nucleus . Nuclear Nrf2 activates ARE elements and induces expression of stress-responsive genes, including heme oxygenase-1 (HO-1) .
Pharmacokinetics
The analysis of pharmacokinetic data is concerned with defining the relationship between the dosing regimen and the body’s exposure to the drug as indicated by the concentration time curve to determine a dose
Result of Action
The result of the action of isothiocyanates, including ®-(+)-1-Phenylpropyl Isothiocyanate, is the modulation of various biological processes. They exhibit antimicrobial, anti-inflammatory, and anticancer properties . They also induce the expression of stress-responsive genes, including HO-1 .
Action Environment
The action of ®-(+)-1-Phenylpropyl Isothiocyanate, like other isothiocyanates, can be influenced by various environmental factors. These compounds are predominantly found in cruciferous plants such as broccoli, cauliflower, kale, cabbage, watercress, and others . The bioavailability and efficacy of these compounds can be influenced by factors such as the method of food preparation, the presence of other compounds, and individual differences in metabolism .
properties
IUPAC Name |
[(1R)-1-isothiocyanatopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMIWGOGGBFNV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426978 | |
| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Phenylpropyl Isothiocyanate | |
CAS RN |
745784-00-3 | |
| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



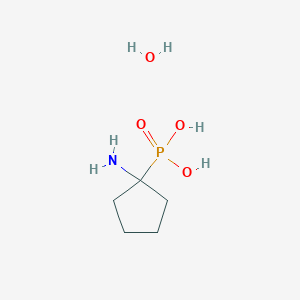
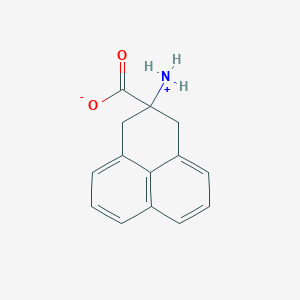
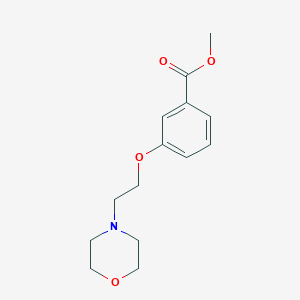
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)
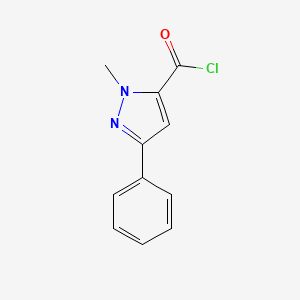
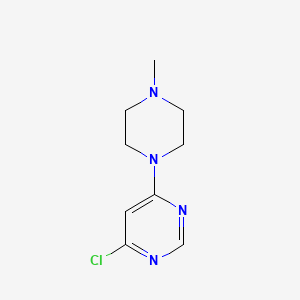
![7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1609529.png)
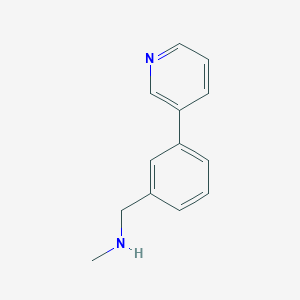
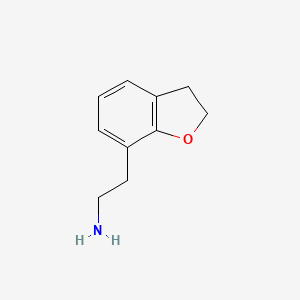
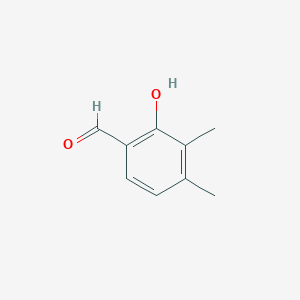
![methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B1609538.png)
